molecular formula C24H29N3O3 B2547054 4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol CAS No. 489415-47-6

4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol

Cat. No. B2547054
CAS RN: 489415-47-6
M. Wt: 407.514
InChI Key: PDNPJICNZWAMBS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that may have potential as a central nervous system agent. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.

Synthesis Analysis

The synthesis of related spirocyclic compounds as potential central nervous system agents has been explored in the literature. For instance, the synthesis of 4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives involves metalation of benzanilide, addition of a cyclohexanone derivative, and subsequent acidification, followed by addition of aryllithium or aryl Grignard reagents and reduction to afford secondary amine analogues . Another related synthesis involves lithiation of a bromobenzhydryl ether, followed by addition of a piperidone and acid-catalyzed cyclization . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate isopropyl and methoxy substituents at the relevant positions in the molecule.

Molecular Structure Analysis

The target compound features a spirocyclic framework, which is a structural motif found in various pharmacologically active compounds. The presence of a spiro linkage typically affects the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. The stereochemistry of such compounds is crucial, as evidenced by the marked difference in activity between cis- and trans-isomers of related compounds . The molecular structure of the target compound likely includes similar stereochemical considerations.

Chemical Reactions Analysis

The reactivity of structurally related compounds provides some insight into the types of chemical reactions that the target compound might undergo. For example, the reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones with various reagents have been studied, revealing that steric bulk can prevent certain reactions, such as conjugate addition with thiols or piperidine . However, reactions with hydrazine derivatives and oxidizing agents were successful, leading to the formation of different products . These findings suggest that the target compound may also exhibit selective reactivity based on its steric environment and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the solubility, stability, and tautomerism of the compound may be influenced by the presence of the isopropyl and methoxy groups, as well as the spirocyclic and oxazine elements . The NMR chemical shift data of related compounds provide valuable information for the assignment of stereochemistry, which is likely to be relevant for the target compound as well . Additionally, the biological evaluation of related compounds has shown that certain structural features are associated with central nervous system activity, such as inhibition of tetrabenazine-induced ptosis . These properties are important for understanding the potential pharmacological profile of the target compound.

Scientific Research Applications

  • Synthesis and Transformation in Heterocyclic Chemistry : Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles, leading to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] (Kurasawa et al., 1988).

  • Acetyl-CoA Carboxylase Inhibitors : Huard et al. (2012) reported the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, utilizing a novel N-2 tert-butyl pyrazolospirolactam core (Huard et al., 2012).

  • σ-Receptor Ligands : Maier and Wünsch (2002) synthesized a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] with significant affinity for σ1- and σ2-receptors, relevant in neuropharmacology (Maier & Wünsch, 2002).

  • Antimicrobial and Anti-inflammatory Activities : Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines (Mandzyuk et al., 2020).

  • Synthesis and Pharmacological Activities : Mahmoud et al. (2017) explored the synthesis of various fused oxazine compounds with potential pharmacological activities (Mahmoud et al., 2017).

  • Targeting Cyclooxygenase 2 (COX2) : Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives demonstrating COX2 specific inhibition, suggesting potential anti-inflammatory applications (Srinivas et al., 2015).

  • Photochromic Properties : Li et al. (2015) synthesized a novel spiro[indoline-naphthaline]oxazine derivative and investigated its photochromic properties (Li et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-methoxy-4-(1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-16(2)26-12-10-24(11-13-26)27-20(18-6-4-5-7-22(18)30-24)15-19(25-27)17-8-9-21(28)23(14-17)29-3/h4-9,14,16,20,28H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNPJICNZWAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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